Iloperidone Dimer Impurity
Description
Properties
CAS No. |
1375651-23-2 |
|---|---|
Molecular Formula |
C36H39FN4O5 |
Molecular Weight |
626.729 |
IUPAC Name |
1-[4-[3-[4-[6-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-1,2-benzoxazol-3-yl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone |
InChI |
InChI=1S/C36H39FN4O5/c1-23(42)26-4-9-31(34(20-26)43-2)44-19-3-14-40-15-10-24(11-16-40)35-30-8-6-28(22-33(30)46-39-35)41-17-12-25(13-18-41)36-29-7-5-27(37)21-32(29)45-38-36/h4-9,20-22,24-25H,3,10-19H2,1-2H3 |
InChI Key |
RUNPLXZHXLMWFP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)N5CCC(CC5)C6=NOC7=C6C=CC(=C7)F)OC |
Origin of Product |
United States |
Mechanistic Understanding of Iloperidone Dimer Impurity Formation
Identification of Primary Dimer Species and Structural Variants
Several dimer impurities of iloperidone (B1671726) have been identified and characterized. These variants differ in their chemical structures, arising from different reaction pathways.
Iloperidone Dimer Impurity 1: This is a primary dimer impurity with the systematic chemical name 1-(4-(3-(4-(6-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)benzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethan-1-one. allmpus.comlgcstandards.com It essentially represents a bis-iloperidone derivative where two iloperidone-like units are connected.
This compound 2: This variant is chemically designated as 1-(4-(3-(4-Acetyl-2-ethoxyphenoxy)propoxy)-3-methoxyphenyl)ethan-1-one. synzeal.comchromatoscientific.com It represents a simplified dimeric structure.
This compound 3: This impurity is identified as 1,3-Bis(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propane. synzeal.com Its structure is characterized by a symmetrical arrangement of fluorinated benzisoxazole units.
Iloperidone Chalcone (B49325) Related Dimer Impurity: This impurity is considered a potential degradation product and can form in significant amounts, particularly under acidic conditions at elevated temperatures. journalijcar.org It may originate from the dimerization of an iloperidone-related compound in both acidic and basic media. journalijcar.org
Table 1: Identified Iloperidone Dimer Impurities and Structural Variants
| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound 1 | 1-(4-(3-(4-(6-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)benzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethan-1-one allmpus.comlgcstandards.com | 1375651-23-2 allmpus.compharmaffiliates.comsimsonpharma.comclearsynth.com | C36H39FN4O5 allmpus.compharmaffiliates.com | 626.72 allmpus.compharmaffiliates.com |
| This compound 2 | 1-(4-(3-(4-Acetyl-2-ethoxyphenoxy)propoxy)-3-methoxyphenyl)ethan-1-one synzeal.comchromatoscientific.com | 2514619-99-7 synzeal.comchromatoscientific.com | C22H26O6 synzeal.comchromatoscientific.com | 386.4 synzeal.comchromatoscientific.com |
| This compound 3 | 1,3-Bis(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propane synzeal.com | 1992814-29-5 | Not specified | Not specified |
| Iloperidone Chalcone Related Dimer Impurity | Not specified | Not specified | Not specified | Not specified |
Chemical Pathways and Reaction Mechanisms Leading to Dimerization
The formation of iloperidone dimer impurities is intricately linked to the synthetic route of the parent drug.
Role of Specific Synthetic Intermediates and Reactants in Dimerogenesis
The synthesis of iloperidone typically involves the condensation of key intermediates. One such crucial intermediate is 1-(4-hydroxy-3-methoxyphenyl)ethanone. asianpubs.org This compound, upon reaction with a bifunctional reagent like 1,3-dibromopropane (B121459), can lead to the formation of dimer impurities. asianpubs.org Specifically, the reaction of 1-(4-hydroxy-3-methoxyphenyl)ethanone with 1,3-dibromopropane can yield a dimer impurity known as 1,1'-[4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxy-4,1-phenylene)]diethanone. asianpubs.orgresearchgate.netasianpubs.org
Another key reactant is 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone. asianpubs.org During the N-alkylation step with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride, side reactions can occur, leading to dimer formation. researchgate.net The use of certain reagents, such as 1-bromo-3-chloropropane (B140262) in the O-alkylation of acetovanillone (B370764), has been associated with the formation of a dimer impurity in the subsequent chloro derivative intermediate. newdrugapprovals.org
Influence of Reaction Conditions on Dimer Formation Kinetics
The kinetics of dimer formation are highly sensitive to the reaction conditions employed during synthesis.
Temperature: Higher temperatures can accelerate the rate of side reactions, leading to increased dimer formation. journalijcar.orggoogle.com For instance, the formation of the Iloperidone Chalcone Related Dimer Impurity is observed in major quantities during forced degradation studies involving acid hydrolysis at elevated temperatures. journalijcar.org
Solvents: The choice of solvent plays a significant role. For example, performing the O-alkylation of acetovanillone in acetone (B3395972) has been linked to the formation of a dimer impurity. newdrugapprovals.org In contrast, using a mixture of water and heptane (B126788) as a solvent for the N-alkylation step has shown to provide better control over impurity formation. researchgate.net
Bases: The type of base used can significantly impact the impurity profile. The use of potassium carbonate in N,N-dimethylformamide (DMF) has been associated with the formation of dimer impurities. asianpubs.orgnewdrugapprovals.org Conversely, using sodium hydroxide (B78521) in the presence of a phase transfer catalyst has been shown to control the formation of a specific dimer impurity to acceptable levels. researchgate.net
Reaction Time: Prolonged reaction times can increase the likelihood of side reactions, including dimerization. newdrugapprovals.org Optimizing the reaction time is a key strategy to minimize impurity formation. journalijcar.org
Dimerization as a Process-Related Impurity during Iloperidone Synthesis
Dimer impurities are primarily classified as process-related impurities, meaning they are formed during the manufacturing process of iloperidone. asianpubs.orgresearchgate.netasianpubs.orgjournalijcar.org They arise from side reactions between intermediates and reactants under specific synthesis conditions. newdrugapprovals.org For example, the reaction between two molecules of an intermediate or the reaction of an intermediate with a bifunctional reagent can lead to the formation of these dimeric structures. asianpubs.org The presence of these impurities is a direct consequence of the chosen synthetic route and the control over reaction parameters. researchgate.net The level of these impurities can be an indicator of the efficiency and control of the manufacturing process. asianpubs.org
Dimerization as a Degradation Product under Stress Conditions
In addition to being process-related impurities, some dimer impurities can also form as degradation products when iloperidone is subjected to stress conditions. Forced degradation studies, which are conducted as per ICH guidelines, have shown that iloperidone is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. nih.govresearchgate.net Specifically, the Iloperidone Chalcone Related Dimer Impurity has been identified as a potential degradation product that forms under acidic hydrolysis at higher temperatures. journalijcar.orgjournalijcar.org This indicates that the stability of the drug substance can be compromised under certain storage or handling conditions, leading to the formation of these impurities.
Kinetic Aspects of Iloperidone Dimer Formation Pathways
The formation of iloperidone dimer impurities is a result of competing reaction kinetics. The desired reaction is the formation of iloperidone, while the undesired side reactions lead to the formation of dimers and other impurities. The relative rates of these reactions are influenced by the factors discussed previously, such as temperature, solvent, and the concentration of reactants and bases.
Process optimization studies aim to find a set of reaction conditions that maximize the rate of iloperidone formation while minimizing the rates of dimer formation. For example, it has been demonstrated that by optimizing the process, the level of a dimer impurity could be controlled to below 4%, compared to over 10% in an unoptimized process. google.com This highlights the importance of understanding the kinetics of these competing pathways to ensure the production of high-purity iloperidone. The use of a phase transfer catalyst in a specific solvent system has been shown to be effective in controlling the formation of a dimer impurity to within acceptable limits as per ICH guidelines. researchgate.net
Synthetic Methodologies for Iloperidone Dimer Impurity Standards
Rationale for Dedicated Impurity Synthesis in Pharmaceutical Research
In pharmaceutical research and manufacturing, the synthesis of specific impurity standards is a regulatory and scientific necessity. symeres.comnih.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the identification, characterization, and control of impurities in drug products. symeres.com The intentional synthesis of impurities like the Iloperidone (B1671726) Dimer serves several crucial functions:
Analytical Method Development: Reference standards of impurities are essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately detect and quantify their presence in the API. symeres.com
Structural Elucidation: Synthesized impurities allow for definitive structural confirmation using advanced analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). asianpubs.orgatlanchimpharma.com
Toxicological Assessment: Pure samples of the impurity are required for toxicological studies to assess their potential health risks, including genotoxicity and carcinogenicity. researchgate.net
Process Optimization: Understanding how and when an impurity forms allows chemists to modify reaction conditions to minimize its generation, leading to a purer and safer final product. google.comgrace.com
Quality Control: These standards are used in routine quality control to ensure that each batch of the API meets the required purity specifications.
The dedicated synthesis of impurity standards is a proactive approach to ensure the quality, safety, and efficacy of pharmaceutical products, moving beyond simple detection to a comprehensive understanding and control of the impurity profile. symeres.comgrace.com
Synthetic Routes and Reaction Conditions for Specific Dimer Structures
The formation of Iloperidone Dimer Impurities is primarily associated with side reactions during the synthesis of Iloperidone. Researchers have developed specific synthetic routes to produce these dimers for use as reference standards.
One common pathway to dimer formation involves the reaction of Iloperidone precursors. asianpubs.org For instance, the synthesis of a specific dimer impurity, 1,1'-[4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxy-4,1-phenylene)]diethanone, involves the condensation of 1-(4-hydroxy-3-methoxyphenyl)ethanone with 1,3-dibromopropane (B121459). asianpubs.org
The reaction conditions for this synthesis are critical for controlling the product yield and purity. Key parameters include:
| Parameter | Condition |
| Reactants | 1-(4-hydroxy-3-methoxyphenyl)ethanone, 1,3-dibromopropane |
| Base | Potassium carbonate |
| Solvent | N,N-dimethylformamide (DMF) |
| Temperature | Ambient |
| Molar Ratio | A 3-mole equivalent of 1,3-dibromopropane is used relative to 1-(4-hydroxy-3-methoxyphenyl)ethanone to favor dimer formation. asianpubs.org |
This reaction can yield the dimer impurity with a high purity of 98.5% as determined by HPLC. asianpubs.org Another approach involves the alkylation of 1-(4-hydroxy-3-methoxyphenyl) ethanone (B97240) with 1-bromo-3-chloropropane (B140262), which can also lead to the formation of a dimer impurity, especially with prolonged reaction times. google.com
Controlled dimerization is crucial for producing sufficient quantities of the Iloperidone Dimer Impurity to be used as a reference standard. The primary synthetic route for Iloperidone itself involves the condensation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride with 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone. During this step, side reactions can lead to the formation of dimer impurities.
Studies have shown that factors such as alkaline conditions (pH > 9.0) and extended reaction times (greater than 24 hours) can promote the formation of these dimers through nucleophilic substitution reactions between two Iloperidone molecules. By carefully manipulating these conditions, the synthesis can be directed towards the production of the dimer impurity for use as a reference standard. Process optimization studies have demonstrated that dimer impurity levels can be controlled, and in some cases, reduced to below 4% in the final product by adjusting reaction parameters.
An improved process for Iloperidone synthesis aimed at minimizing dimer formation involves using a mixture of water and heptane (B126788) as the solvent and sodium hydroxide (B78521) as the base in the presence of a phase transfer catalyst. This method has been shown to control the formation of dimer impurities to acceptable levels according to ICH guidelines. researchgate.net
Purification and Isolation Techniques for Synthetic Iloperidone Dimer Impurities
Once the synthetic reaction is complete, the this compound must be isolated and purified to a high degree to serve as a reliable reference standard. Various techniques are employed for this purpose:
Crystallization: This is a common method for purifying solid compounds. The crude product containing the dimer impurity can be dissolved in a suitable solvent or solvent mixture (e.g., n-hexane, ethanol (B145695), methanol (B129727), isopropanol) and then allowed to crystallize, leaving impurities behind in the solution. asianpubs.orggoogle.comnewdrugapprovals.org For instance, crude Iloperidone can be purified by dissolving it in methanol at an elevated temperature, treating it with activated carbon to remove colored impurities, and then cooling the solution to induce crystallization. google.com
Chromatography: Techniques like flash chromatography and preparative High-Performance Liquid Chromatography (HPLC) are powerful tools for separating complex mixtures. atlanchimpharma.comgoogle.com Reversed-phase HPLC is particularly effective for separating the dimer impurity from the parent drug and other related substances.
Extraction: Liquid-liquid extraction can be used as an initial purification step to separate the desired compound from reaction byproducts and unreacted starting materials based on their differential solubility in immiscible solvents. atlanchimpharma.com
Trituration: This involves washing the crude solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble. This method has been used as an alternative to high vacuum distillation for isolating intermediates in Iloperidone synthesis, which in turn helps to reduce the formation of dimer impurities. google.com
The purity of the isolated this compound is typically confirmed using analytical techniques such as HPLC, with purities often exceeding 95% and in some cases reaching over 99%. asianpubs.org The structural identity is then confirmed by spectroscopic methods like NMR and MS. asianpubs.org
Advanced Analytical Characterization of Iloperidone Dimer Impurity
Spectroscopic Elucidation Techniques for Structural Confirmation
Spectroscopic methods are fundamental in elucidating the molecular structure of pharmaceutical impurities. For the Iloperidone (B1671726) Dimer Impurity, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is an indispensable tool for the definitive structural analysis of organic molecules. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the Iloperidone Dimer Impurity, confirming its dimeric nature through the observation of doubled signal patterns compared to the parent Iloperidone molecule.
Detailed analysis of the ¹H NMR spectrum reveals characteristic signals corresponding to the aromatic and aliphatic protons. For instance, the presence of two distinct sets of signals for the benzisoxazole and piperidine (B6355638) moieties confirms the dimeric structure. Similarly, the ¹³C NMR spectrum shows a corresponding increase in the number of carbon signals, consistent with a molecule of doubled complexity. asianpubs.orgjournalijcar.org
Table 1: Illustrative ¹H and ¹³C NMR Data for this compound | ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Aromatic Protons | 6.92-7.58 | m | Ar-H | | Methoxyphenyl Protons | 3.90 | s | Ar-OCH₃ | | Propoxy Bridge Protons | 4.21-4.24 | t | C-CH₂-OAr | | Propoxy Bridge Protons | 2.28-2.36 | m | C-CH₂-C | | Piperidine Protons | 2.28-2.36 | m | Piperidine-H | | ¹³C NMR (CDCl₃) | Chemical Shift (δ ppm) | Assignment | | Carbonyl Carbon | 196.40 | C=O | | Aromatic Carbons | 110.23-163.69 | Ar-C | | Methoxyphenyl Carbon | 55.61 | Ar-OCH₃ | | Propoxy Bridge Carbons | 65.10, 31.70, 25.80 | O-CH₂-CH₂-CH₂ | | Piperidine Carbons | 51.34, 38.87, 31.23 | Piperidine-C | Note: This table is illustrative. Actual chemical shifts may vary based on experimental conditions. Data compiled from multiple sources. asianpubs.orgjournalijcar.orgresearchgate.net
Mass Spectrometry (MS) Applications (e.g., ESI-MS, Fragmentation Pattern Analysis)
Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of the this compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly employed to generate protonated molecular ions [M+H]⁺. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which helps in deducing the molecular formula.
The mass spectrum of an this compound, specifically 1,1'-[4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxy-4,1-phenylene)]diethanone, shows a protonated molecular ion at m/z 627.2 [M+H]⁺. journalijcar.org Another reported dimer impurity, Iloperidone chalcone (B49325) related dimer impurity, displays a molecular ion peak at m/z 821.4 [M+H]⁺. journalijcar.org Fragmentation pattern analysis through MS/MS studies reveals characteristic daughter ions that help in piecing together the structure of the dimer. nih.gov For instance, fragmentation can lead to ions corresponding to the monomeric units, providing further evidence of the dimeric structure.
Table 2: Mass Spectrometry Data for Iloperidone Dimer Impurities
| Impurity Name | Molecular Formula | Molecular Weight | Observed [M+H]⁺ (m/z) |
|---|---|---|---|
| Iloperidone process related dimer impurity-9 | C₃₆H₃₉FN₄O₅ | 626.7 | 627.2 |
| Iloperidone chalcone related dimer impurity | C₄₇H₅₀F₂N₄O₇ | 820.92 | 821.4 |
Data sourced from multiple references. journalijcar.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound. The IR spectrum exhibits characteristic absorption bands that confirm the presence of key structural features.
The spectrum typically shows strong absorption bands corresponding to carbonyl (C=O) stretching vibrations around 1651-1663 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3079 cm⁻¹, while aliphatic C-H stretching appears in the 2876-2932 cm⁻¹ region. The presence of the C-O-C ether linkage, central to the dimer's structure, is confirmed by stretching bands in the fingerprint region. journalijcar.org
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3079 | Stretching | Aromatic C-H |
| ~2932, 2876 | Stretching | Aliphatic C-H |
| ~1651-1663 | Stretching | Carbonyl (C=O) |
| ~1595 | Stretching | C=C (Aromatic) |
| ~1263 | Stretching | Aryl Ether (Ar-O-C) |
Note: This table is illustrative and compiled from various sources. journalijcar.org
Chromatographic Techniques for Structural Confirmation and Impurity Identification
Chromatographic methods are essential for separating the this compound from the active pharmaceutical ingredient (API) and other related substances. Hyphenated techniques, which couple chromatography with spectroscopic detectors, are particularly powerful for impurity profiling.
LC-MS/MS Hyphenated Techniques for Impurity Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the detection, identification, and quantification of impurities. resolvemass.ca A reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method is typically developed to achieve chromatographic separation of iloperidone and its impurities. scirp.org The separated components are then introduced into the mass spectrometer for analysis.
This technique is invaluable for impurity profiling as it can detect impurities at very low levels. resolvemass.ca The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of the parent ion of the impurity, providing structural information that aids in its identification, even in complex matrices. nih.govnih.gov Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, and heat, are often analyzed using LC-MS/MS to identify potential degradation products, including dimers. nih.govscirp.org
HPLC-NMR and HPLC-NMR-MS Integration for Complex Mixture Analysis
For complex mixtures where the identification of impurities is challenging, the integration of HPLC with NMR (HPLC-NMR) and even triple-hyphenation with MS (HPLC-NMR-MS) can be employed. These techniques allow for the online separation of components by HPLC, followed by direct structural elucidation by NMR and mass confirmation by MS.
While resource-intensive, HPLC-NMR provides unambiguous structural information of the separated impurity without the need for time-consuming isolation and purification. nih.gov This is particularly useful for resolving co-eluting peaks or for the characterization of novel or unexpected impurities discovered during drug development.
Confirmation of Iloperidone Dimer Identity and Structure (e.g., by Spiking Studies)
The definitive confirmation of an impurity's identity is a critical step in pharmaceutical quality control and drug development. For the this compound, a process-related impurity formed during the synthesis of the Iloperidone active pharmaceutical ingredient (API), its structural confirmation relies on a combination of synthesis, spectroscopic analysis, and comparative analytical techniques. journalijcar.org Among the most conclusive methods for identity confirmation within a drug matrix is the use of spiking studies. journalijcar.org
Spiking studies serve to unequivocally verify the identity of an impurity in a sample by comparing it against a known, purified reference standard of that same impurity. journalijcar.org The process involves the intentional addition of a precisely measured amount of the synthesized this compound reference standard into a sample of the Iloperidone drug substance that is known or suspected to contain the impurity. This "spiked" sample is then analyzed alongside unspiked samples.
The analysis is typically carried out using a validated, stability-indicating chromatographic method, such as Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC), which is capable of separating Iloperidone from its various related compounds. scirp.orgresearchgate.net The identity of the this compound is confirmed if the peak of the added reference standard co-elutes perfectly with the peak of the unknown impurity in the chromatogram of the drug substance, resulting in a single, larger, and symmetrical peak at the expected retention time. journalijcar.org
Research findings from forced degradation studies, which assess the stability of a drug under stress conditions like acid, base, and oxidation, further support the specificity of these analytical methods. journalijcar.orgscirp.org For instance, the dimer impurity has been observed to increase under oxidative stress conditions.
Detailed research has established specific chromatographic conditions for the effective separation and detection of Iloperidone and its impurities, including the dimer. These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure their accuracy, precision, and specificity. scirp.orgresearchgate.net
Table 1: Example of Chromatographic Conditions for Iloperidone Impurity Analysis
| Parameter | Condition |
| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) scirp.orgresearchgate.net |
| Column | Waters Acquity UPLC® HSS C18 (2.1 mm × 100 mm, 1.8 µm) scirp.org |
| Mobile Phase | Gradient elution with a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) scirp.orgresearchgate.net |
| Column Temperature | 35 °C scirp.org |
| Flow Rate | 0.5 mL/min researchgate.net |
| Detection Wavelength | Photodiode Array (PDA) detection at 225 nm scirp.orgresearchgate.net |
| Injection Volume | 2 µL researchgate.net |
| Diluent | Acetonitrile (B52724) and Water Mixture scirp.org |
Spiking studies are also integral to the validation of the analytical method itself. By analyzing samples spiked with known concentrations of the this compound, key validation parameters such as accuracy (recovery), precision, and linearity can be determined. High recovery rates ensure that the method can accurately quantify the amount of the impurity present.
Table 2: Representative Validation Data from Spiking Studies
| Validation Parameter | Typical Result |
| Specificity | The dimer impurity peak is well-resolved from the Iloperidone peak and other impurities. Confirmed by co-elution in spiking study. journalijcar.org |
| Accuracy (Recovery) | ≥95% |
| Linearity (Correlation Coefficient, R²) | ≥0.998 over a concentration range of 0.05–1.0% relative to the API. |
| Precision (%RSD) | <2.0% |
Quantitative Analysis and Detection of Iloperidone Dimer Impurity
Development of Stability-Indicating Analytical Methods
Stability-indicating analytical methods are crucial as they can accurately measure the drug substance in the presence of its impurities, degradants, and excipients. Such methods are developed by subjecting the drug to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products and ensure the method can resolve these from the main component. journalijcar.orgscirp.org For Iloperidone (B1671726) and its impurities, including the dimer, both Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) have proven to be effective techniques. scirp.org
UPLC is a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity by utilizing stationary phase particles smaller than 2 µm. scirp.orgresearchgate.net A rapid, specific, and stability-indicating reverse-phase UPLC (RP-UPLC) method has been developed for the quantitative determination of Iloperidone and its related impurities. scirp.orgscirp.org This method demonstrates the capability to separate the Iloperidone Dimer Impurity from the API and other process-related and degradation impurities within a short analysis time. scirp.org
A key UPLC method achieves chromatographic separation on a Waters Acquity UPLC® HSS C18 column (100 mm × 2.1 mm, 1.8 µm) with a total run time of just 10 minutes. scirp.orgresearchgate.net Quantification is typically performed using a photodiode array (PDA) detector. scirp.orgscirp.org The development of such methods is essential for monitoring and controlling impurities in both the bulk drug substance and the final pharmaceutical dosage forms. scirp.org
Prior to the adoption of UPLC, and still widely used, are HPLC methods for impurity profiling. A common approach for Iloperidone and its impurities involves reversed-phase chromatography. scirp.org One such method utilized a Hypersil BDS C18 column (250 × 4.6 mm, 5 µm particle size) to achieve satisfactory separation, although with a significantly longer total run time of 45 minutes compared to UPLC. scirp.org
Another validated HPLC method for Iloperidone determination in tablets uses a C18 column with a mobile phase consisting of a phosphate (B84403) buffer (pH 3) and acetonitrile (B52724). researchgate.net While effective for the main component, the primary goal in impurity analysis is to develop a single method capable of resolving all known impurities, including the dimer, from the API. scirp.org The transition from HPLC to UPLC is often driven by the need to reduce analysis time and improve efficiency. scirp.org
The development of a robust and reliable analytical method for separating the this compound requires careful optimization of several chromatographic parameters.
Stationary Phases: The choice of the column's stationary phase is critical for achieving the desired selectivity. During method development for Iloperidone impurities, various stationary phases were evaluated, including Acquity UPLC® HSS C18, Acquity CSH Phenyl-hexyl, and Acquity® HSS Cyano. scirp.orgresearchgate.net The Acquity UPLC® HSS C18 stationary phase was ultimately selected for providing the best resolution and peak shape for Iloperidone and its impurities. scirp.org For HPLC, a Hypersil BDS C18 column was found to be effective. scirp.org
Mobile Phases: The mobile phase composition, including the type of buffer, pH, and organic modifier, significantly influences the separation. For the UPLC method, mobile phase-A consisted of a 5mM ammonium (B1175870) dihydrogen orthophosphate and 0.1% triethylamine (B128534) buffer, while mobile phase-B was a mixture of acetonitrile and methanol (B129727) (80:20 v/v). researchgate.net Different buffers like phosphate, sulphate, and acetate (B1210297) with a pH range from 3.0 to 10.0 were assessed during the optimization process. scirp.org For an HPLC method, a mobile phase of phosphate buffer and acetonitrile was used. scirp.orgresearchgate.net
Gradient Elution: A gradient elution program, where the mobile phase composition is changed over the course of the analysis, is often necessary to resolve complex mixtures of impurities with different polarities. The optimized UPLC method employs a gradient program that allows for the elution and separation of eight potential impurities from Iloperidone within a 10-minute run time. scirp.orgresearchgate.net
Detection Wavelengths: The selection of an appropriate detection wavelength is vital for achieving adequate sensitivity for all components. Using a photodiode array (PDA) detector allows for monitoring across a range of wavelengths. For the UPLC analysis of Iloperidone and its impurities, 225 nm was chosen as the optimal wavelength for quantification, as it provided an adequate response for both the API and the related substances. scirp.orgscirp.org An alternative HPLC method used a detection wavelength of 274 nm. researchgate.net
| Parameter | UPLC Method Details | HPLC Method Details |
|---|---|---|
| Technique | Reverse-Phase UPLC | Reverse-Phase HPLC |
| Stationary Phase | Acquity UPLC® HSS C18 (100 mm × 2.1 mm, 1.8 µm) scirp.orgresearchgate.net | Hypersil BDS C18 (250 × 4.6 mm, 5 µm) scirp.org |
| Mobile Phase A | 5mM Ammonium Dihydrogen Orthophosphate + 0.1% Triethylamine researchgate.net | Phosphate Buffer (pH 3, 20mM) researchgate.net |
| Mobile Phase B | Acetonitrile:Methanol (80:20 v/v) researchgate.net | Acetonitrile researchgate.net |
| Elution | Gradient scirp.orgresearchgate.net | Isocratic/Gradient scirp.orgresearchgate.net |
| Flow Rate | 0.5 mL/min researchgate.net | 1.0 mL/min researchgate.net |
| Column Temperature | 35°C scirp.orgresearchgate.net | 35°C researchgate.net |
| Detection Wavelength | 225 nm (PDA) scirp.orgscirp.org | 274 nm (DAD) researchgate.net |
| Injection Volume | 2 µL researchgate.net | 2 µL researchgate.net |
Method Validation for Impurity Quantification (Adherence to ICH Q2(R1) Guidelines)
Once an analytical method is developed, it must undergo rigorous validation to ensure its reliability, accuracy, and precision for its intended purpose. The validation of analytical methods for quantifying impurities like the this compound is performed following the International Council for Harmonisation (ICH) Q2(R1) guidelines. scirp.orgich.orgcanada.ca This process involves evaluating several key performance characteristics.
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components. ich.orgcanada.ca The stability-indicating nature of the developed UPLC method was confirmed through forced degradation studies. scirp.org Iloperidone was subjected to acidic, alkaline, oxidative, photolytic, and thermal stress conditions. scirp.orgscirp.org The method was proven to be specific as it could successfully separate the main Iloperidone peak from all process-related impurities and degradation products generated under these stress conditions, with no co-eluting peaks observed. scirp.org A resolution of not less than 1.5 between closely eluting impurities was achieved, confirming the method's resolving power. researchgate.net
These parameters are essential for validating a quantitative impurity method. ich.org
Linearity: This is the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org For the quantification of Iloperidone impurities, linearity was established by preparing solutions at multiple concentration levels, typically from the Limit of Quantification (LOQ) to 150% or 250% of the specification level. scirp.org A linear relationship is confirmed if the correlation coefficient (r²) is close to 1. scirp.org
Accuracy: Accuracy reflects the closeness of the test results to the true value. canada.ca It is often determined by applying the method to samples spiked with known amounts of the impurity (recovery studies). ich.org For a related HPLC method, accuracy was demonstrated with mean recovery values between 98.10% and 101.89%. researchgate.net
Precision: Precision measures the degree of scatter between a series of measurements from the same homogeneous sample. It is evaluated at different levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). ich.orgcanada.ca Repeatability assesses precision over a short interval under the same conditions, while intermediate precision assesses variations within the same laboratory (e.g., different days, analysts, or equipment). ich.org Results are typically expressed as the relative standard deviation (RSD), with low RSD values indicating high precision. researchgate.net
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. ich.org These limits are critical for controlling impurities at very low levels. They are typically determined based on the standard deviation of the response and the slope of the calibration curve. scirp.org For a validated HPLC method for Iloperidone, the LOD and LOQ were reported as 0.0909 µg/mL and 0.3030 µg/mL, respectively. researchgate.net
| Validation Parameter | Description | Observed Findings/Typical Requirements |
|---|---|---|
| Specificity | Ability to resolve the analyte from other components (impurities, degradants). ich.org | Method demonstrated resolution of Iloperidone from all known impurities and stress-degradation products. scirp.org |
| Linearity | Proportionality of results to concentration over a range. ich.org | Established from LOQ to 250% of the impurity specification limit with a high correlation coefficient. scirp.org |
| Accuracy | Closeness of the measured value to the true value. canada.ca | Demonstrated by spike recovery studies with results typically required to be within 98-102%. researchgate.net |
| Precision (Repeatability) | Agreement between results of successive measurements under the same conditions. ich.org | Assessed by multiple determinations at 100% of the test concentration or across a range; low %RSD required. researchgate.netich.org |
| Limit of Detection (LOD) | Lowest concentration that can be detected. ich.org | Determined from signal-to-noise ratio or calibration curve slope. Example value for Iloperidone: 0.0909 µg/mL. researchgate.net |
| Limit of Quantification (LOQ) | Lowest concentration that can be accurately and precisely measured. ich.org | Determined from signal-to-noise ratio or calibration curve slope. Example value for Iloperidone: 0.3030 µg/mL. researchgate.net |
Application of Validated Analytical Methods in Iloperidone API Production and Stability Monitoring
The stringent control of impurities is a critical aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of the final drug product. Validated analytical methods are indispensable tools applied throughout the production of Iloperidone Active Pharmaceutical Ingredient (API) and during its stability monitoring to detect and quantify impurities, including the this compound. These methods are crucial for maintaining product quality and complying with regulatory standards.
The primary technique for monitoring and controlling impurities in Iloperidone drug substances is reverse-phase high-performance liquid chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC). scirp.orgvulcanchem.com These methods offer the necessary specificity, sensitivity, and precision for the quantitative determination of Iloperidone and its related compounds. scirp.org The development of a stability-indicating analytical method is particularly important, as it must be able to separate the active ingredient from any potential degradation products and process-related impurities that might arise during manufacturing and storage. researchgate.net
During the synthesis of Iloperidone, several process-related impurities can form. asianpubs.org The this compound, in particular, can arise from side reactions during the final coupling step of the synthesis. Its formation is influenced by factors such as pH and reaction time. Therefore, in-process controls and analysis of the crude and purified API are essential to minimize its presence. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate that impurities exceeding a certain threshold (typically 0.10% to 0.15%) must be identified and quantified. asianpubs.orgrroij.com
Validated UPLC methods have demonstrated the capability to separate Iloperidone from its potential impurities with high resolution and a short runtime. scirp.orgresearchgate.net For instance, a reported UPLC method utilizes a C18 stationary phase and a gradient elution to achieve separation, with detection typically carried out using a photodiode array (PDA) detector at a wavelength of around 225 nm. scirp.org The validation of these methods, as per ICH Q2(R1) guidelines, encompasses parameters such as specificity, linearity, precision, accuracy, and robustness to ensure reliable and consistent results. scirp.org
Specificity and Forced Degradation Studies
To prove the stability-indicating nature of an analytical method, forced degradation studies are performed. The Iloperidone API is subjected to harsh conditions, including acidic, alkaline, oxidative, photolytic, and thermal stress, to intentionally generate degradation products. researchgate.net The analytical method must be able to resolve the Iloperidone peak from all the degradation products formed, including the dimer impurity. For example, under oxidative stress conditions (e.g., using 3% hydrogen peroxide), the dimer impurity has been observed to increase, while it may remain stable under photolytic and thermal stress. The successful separation of these degradants validates the method's specificity.
Quantitative Performance of a Validated UPLC Method
The performance of a validated UPLC method for the quantification of Iloperidone impurities is summarized in the tables below. These tables illustrate the method's sensitivity and precision.
| Compound | LOD (%) | LOQ (%) |
|---|---|---|
| Iloperidone | 0.003 - 0.015 | 0.001 - 0.005 |
| Impurity-1 | 0.003 - 0.015 | 0.001 - 0.005 |
| Impurity-2 | 0.003 - 0.015 | 0.001 - 0.005 |
| Impurity-3 | 0.003 - 0.015 | 0.001 - 0.005 |
| Impurity-4 | 0.003 - 0.015 | 0.001 - 0.005 |
| Impurity-5 | 0.003 - 0.015 | 0.001 - 0.005 |
| Impurity-6 | 0.003 - 0.015 | 0.001 - 0.005 |
| Impurity-7 | 0.003 - 0.015 | 0.001 - 0.005 |
| Impurity-8 | 0.003 - 0.015 | 0.001 - 0.005 |
Data derived from a study on a validated RP-UPLC method. The ranges reflect the reported values for Iloperidone and eight of its potential impurities. scirp.org
The precision of the analytical method at the Limit of Quantification (LOQ) is a critical parameter, ensuring that the method can reliably quantify low levels of impurities.
| Compound | Relative Standard Deviation (RSD) at LOQ (%) |
|---|---|
| Iloperidone and Impurities (Imp-1 to Imp-8) | 2.59 - 8.74 |
This data demonstrates the variability of the measurements at the quantification limit for Iloperidone and its eight impurities. scirp.org
Application in Stability Monitoring
Stability studies are conducted on the Iloperidone API under controlled temperature and humidity conditions as prescribed by ICH guidelines to determine its shelf-life. The validated analytical method is employed at specified time points to monitor any increase in existing impurities or the formation of new ones. The ability to accurately quantify the this compound and other degradation products over time is essential for establishing the stability profile of the drug substance. synzeal.com This ensures that the API remains within its specified impurity limits throughout its storage period.
Impact of Iloperidone Dimer Impurity on Pharmaceutical Quality Attributes
Influence on Iloperidone (B1671726) Drug Substance Purity and Overall Impurity Profile Management
The Iloperidone Dimer Impurity directly affects the purity of the Iloperidone drug substance by contributing to the total impurity count. The presence of this and other impurities necessitates a comprehensive approach to impurity profile management. During the synthesis of Iloperidone, several process-related impurities can arise, with the dimer being a notable one. asianpubs.orgjournalijcar.org HPLC analysis of Iloperidone has revealed the presence of multiple impurity peaks, often in the range of 0.05-0.15%. asianpubs.orgjournalijcar.org
Identification and Characterization: Thorough analytical work is required to identify and characterize all potential impurities, including the this compound. journalijcar.org This involves the use of advanced analytical techniques to understand the structure and properties of each impurity.
Monitoring and Control: Once identified, the levels of these impurities must be monitored throughout the manufacturing process and in the final API. scirp.org This ensures that they remain within acceptable limits.
Reference Standards: The synthesis and characterization of impurities like the this compound are crucial for their use as reference standards in analytical methods. synzeal.comsynzeal.com This allows for accurate quantification and control.
The formation of the dimer impurity has been observed at levels of 6-7% in some synthetic routes, highlighting the importance of process optimization to minimize its presence. newdrugapprovals.org
Table 1: Analytical Techniques for Impurity Profiling
| Analytical Technique | Application in Impurity Profiling |
|---|---|
| High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC) | Primary method for the detection, separation, and quantification of Iloperidone and its impurities, including the dimer. asianpubs.orgscirp.org |
| Mass Spectrometry (MS) | Used in conjunction with chromatography (LC-MS) to identify the molecular weight and structure of impurities. journalijcar.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for the definitive identification and characterization of impurities. asianpubs.org |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Used to identify functional groups and confirm the structure of synthesized impurity reference standards. journalijcar.org |
Implications for Process Development and Optimization in API Manufacturing
The formation of the this compound presents significant challenges and considerations for the development and optimization of the API manufacturing process. The primary goal of process development in this context is to devise a synthetic route that is not only efficient and scalable but also minimizes the formation of the dimer and other impurities.
Key aspects of process development influenced by the dimer impurity include:
Reaction Conditions: The choice of solvents, bases, temperature, and reaction time can significantly impact the formation of the dimer. For instance, certain synthetic routes for Iloperidone have been shown to produce high levels of the dimer impurity, while optimized processes can control its formation to below 0.5%. researchgate.net
Starting Materials and Intermediates: The purity of starting materials and intermediates is critical, as they can be a source of impurities that carry through to the final API.
Purification Methods: Robust purification techniques are necessary to remove the dimer impurity to acceptable levels. This may involve crystallization or chromatographic methods. Some processes have required high-vacuum distillation, which can be challenging at an industrial scale. newdrugapprovals.org
Phase Transfer Catalysis: The use of phase transfer catalysts in a biphasic solvent system has been explored to improve reaction efficiency and control impurity formation, including the dimer impurity. newdrugapprovals.orggoogle.com
Process optimization studies have demonstrated that by carefully controlling reaction parameters, the level of the this compound can be significantly reduced. For example, modifications to the synthesis of a key intermediate have been shown to control the formation of a dimer impurity to below 0.4% without the need for high-vacuum distillation. journalijcar.org
Table 2: Process Parameters and their Impact on Dimer Formation
| Process Parameter | Impact on this compound Formation |
|---|---|
| Reaction Solvent | The choice of solvent can influence reaction kinetics and side reactions leading to dimer formation. |
| Base | The type and amount of base used can affect the rate of the desired reaction versus the side reaction forming the dimer. The use of certain carbonate bases has been linked to the formation of other impurities. newdrugapprovals.org |
| Temperature | Higher temperatures can sometimes accelerate the formation of impurities. |
| Reaction Time | Prolonged reaction times can lead to an increase in the level of the dimer impurity. newdrugapprovals.org |
Control Strategy Development and Regulatory Compliance (ICH Q3A/Q3B Guidelines for Impurities in New Drug Substances)
A robust control strategy for the this compound is essential for regulatory compliance and to ensure the consistent quality of the drug substance. This strategy is developed in accordance with the International Council for Harmonisation (ICH) Q3A and Q3B guidelines, which provide a framework for the reporting, identification, and qualification of impurities in new drug substances and products. ich.orgeuropa.eupremier-research.com
The key components of a control strategy for the this compound include:
Setting Acceptance Criteria: Based on the ICH Q3A guidelines, thresholds are established for reporting, identification, and qualification of impurities. ich.orggmp-compliance.org The acceptance criteria for the this compound in the drug substance specification are set based on these thresholds and the levels of the impurity found in batches used in safety and clinical studies. ich.orgpremier-research.com
Analytical Procedures: Validated analytical procedures are a cornerstone of the control strategy. scirp.org These methods must be capable of accurately and precisely quantifying the this compound at or below the established acceptance criteria. The limit of quantification (LOQ) of these methods is crucial for controlling impurities at acceptable levels. scirp.org
Stability Studies: Forced degradation studies are conducted to understand the degradation pathways of Iloperidone and to ensure that the analytical methods are stability-indicating. journalijcar.org These studies help to identify potential degradation products that could form under various stress conditions.
Regulatory Documentation: All aspects of the control strategy, including the rationale for setting acceptance criteria and the validation of analytical methods, must be thoroughly documented in regulatory submissions. jpionline.org
The ICH Q3A and Q3B guidelines provide specific thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. premier-research.com For impurities known to be unusually potent or to produce toxic or unexpected pharmacological effects, the level of control may need to be more stringent. ich.org
Table 3: ICH Q3A/Q3B Thresholds for Impurities
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
|---|---|---|
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
This table provides a general overview of the ICH Q3A/Q3B thresholds. The specific thresholds for a particular drug product depend on its maximum daily dose. ich.orgpremier-research.com
Strategies for Mitigation and Control of Iloperidone Dimer Impurity
Process Chemistry Optimization to Minimize Dimer Formation during Iloperidone (B1671726) Synthesis
The primary strategy to control the Iloperidone Dimer Impurity is to optimize the synthetic process to disfavor its formation. This involves a deep understanding of the reaction mechanism and the impact of various process parameters.
Selection of Optimized Reaction Conditions and Reagents
The synthesis of Iloperidone typically involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride with 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone. The formation of the dimer impurity is a known side reaction in this process. Research has shown that careful control of reaction conditions can significantly reduce the level of this impurity.
Key factors influencing dimer formation include:
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can promote the formation of the dimer impurity. One process, for instance, involves a reaction time of 20 hours at reflux temperature, which contributes to dimer formation. google.com An improved process highlights maintaining a temperature of 70°C for 8 to 10 hours. allfordrugs.com
pH Control: The alkalinity of the reaction mixture is a critical parameter. Dimer formation is favored under strongly alkaline conditions. Maintaining the pH in a controlled range is essential to minimize this side reaction.
Choice of Base and Solvent: The type of base and solvent system used can have a significant impact on impurity profiles. The use of potassium carbonate has been associated with the formation of impurities. allfordrugs.comnewdrugapprovals.org An improved process utilizes a mixture of water and heptane (B126788) as a solvent with sodium hydroxide (B78521) as the base in the presence of a phase transfer catalyst, which has been shown to control the formation of the dimer impurity. researchgate.netnewdrugapprovals.org This process can yield Iloperidone with a purity of 99.80% by HPLC. researchgate.net
Stoichiometry of Reactants: The molar ratio of the reactants can influence the extent of side reactions. Careful control of the stoichiometry is necessary to ensure the primary reaction is favored over dimer formation. researchgate.net
Interactive Data Table: Optimized Reaction Conditions for Iloperidone Synthesis
| Parameter | Unoptimized Condition | Optimized Condition | Impact on Dimer Impurity |
| Reaction Time | 20 hours google.com | 8-10 hours allfordrugs.com | Reduced formation |
| Temperature | Reflux google.com | 70°C allfordrugs.com | Minimized side reactions |
| Base | Potassium Carbonate allfordrugs.comnewdrugapprovals.org | Sodium Hydroxide researchgate.netnewdrugapprovals.org | Suppressed impurity formation |
| Solvent | Acetone (B3395972) google.com | Water and Heptane researchgate.netnewdrugapprovals.org | Improved purity profile |
Exploration of Alternative Synthetic Routes for Iloperidone to Reduce Dimerization
To circumvent the challenges associated with the traditional synthetic route, researchers have explored alternative pathways for Iloperidone synthesis. One alternative approach involves the synthesis of Iloperidone and its impurities to better understand their formation and control. journalijcar.org Another improved process focuses on the N-alkylation reaction in a biphasic solvent system (water and heptane) using a phase transfer catalyst, which successfully limits the formation of the dimer impurity. researchgate.net By altering the reaction sequence or employing different intermediates, it may be possible to avoid the specific conditions that lead to dimerization. For instance, processes that avoid prolonged reaction times and high temperatures associated with certain alkylation steps can be beneficial. google.com
Purification Techniques for Iloperidone Drug Substance to Reduce Dimer Content
Even with optimized synthesis, some level of dimer impurity may still be present. Therefore, effective purification techniques are crucial for producing Iloperidone of the required purity.
Chromatographic Purification Approaches (e.g., Flash Chromatography)
Chromatography is a powerful technique for separating compounds with similar structures. Flash chromatography, a modification of column chromatography, is often employed for the purification of APIs. In the context of Iloperidone, flash chromatography has been used to purify the crude product. google.com However, it is noted that this method is not always preferred for industrial-scale production due to its complexity and cost. google.com
Application of Recrystallization and Trituration Methods
Recrystallization is a widely used and effective method for purifying solid organic compounds. mt.comlibretexts.org The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. libretexts.org For Iloperidone, recrystallization from solvents like methanol (B129727) or ethanol (B145695) has been reported to be effective. google.com One process describes dissolving crude Iloperidone in methanol at an elevated temperature, treating it with activated carbon to remove colored impurities, and then cooling the solution to induce crystallization of the pure product. google.com Another method involves dissolving the crude product in isopropyl alcohol at reflux temperature, followed by cooling to precipitate the pure crystals. allfordrugs.com
Trituration is another purification technique where an impure solid is washed with a solvent in which the desired compound is sparingly soluble, while the impurities are more soluble. commonorganicchemistry.com This method can be effective in removing small amounts of highly soluble impurities.
Interactive Data Table: Purification Methods for Iloperidone
| Purification Method | Description | Key Parameters |
| Flash Chromatography | Separation based on differential adsorption on a solid phase. google.com | Stationary phase, mobile phase composition. |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. google.comallfordrugs.commt.comlibretexts.org | Solvent choice, temperature gradient, cooling rate. |
| Trituration | Washing the impure solid with a solvent in which the product is sparingly soluble. commonorganicchemistry.com | Solvent in which impurities are highly soluble. |
In-process Control and Monitoring Strategies for Dimer Impurity
To ensure consistent quality and minimize batch-to-batch variability, robust in-process control and monitoring strategies are essential. The presence of impurities, including the dimer, can be monitored throughout the manufacturing process. clearsynth.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques used for this purpose. scirp.org These methods can accurately quantify the levels of the dimer impurity at various stages of the synthesis and purification. A validated, stability-indicating UPLC method has been developed for the quantitative determination of Iloperidone and its potential impurities, including the dimer. researchgate.net This allows for real-time monitoring and control, ensuring that the final API meets the stringent purity requirements set by regulatory authorities. The goal is often to reduce the dimer impurity to less than 0.2%. google.comgoogleapis.com
Future Research Directions and Emerging Trends in Iloperidone Dimer Impurity Studies
The control and characterization of impurities are critical aspects of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. In the context of the atypical antipsychotic iloperidone (B1671726), the formation of the Iloperidone Dimer Impurity represents a significant synthetic challenge. Ongoing and future research is focused on more sophisticated methods for its detection, understanding its formation to prevent it, and applying modern chemical principles to create more robust and sustainable manufacturing processes.
Q & A
Q. How is Iloperidone Dimer Impurity identified and quantified in bulk drug substances?
- Methodological Answer: The identification and quantification of this compound (Imp-5) typically employ reversed-phase ultra-performance liquid chromatography (RP-UPLC) with UV detection. For specificity, spiking experiments are conducted by adding known concentrations of the dimer impurity into the drug substance matrix to validate recovery rates (≥95%) and linearity (R² ≥0.998) over a range of 0.05–1.0% relative to the active pharmaceutical ingredient (API). Method validation follows ICH Q2(R2) guidelines, ensuring precision (%RSD <2.0%), accuracy (98–102%), and robustness against variations in mobile phase pH (±0.2) and column temperature (±5°C) .
Q. What synthetic pathways lead to this compound formation during API synthesis?
- Methodological Answer: The dimer impurity arises primarily during the final coupling step of Iloperidone synthesis. Evidence from reaction pathway analyses indicates that Imp-5 forms via a nucleophilic substitution reaction between two Iloperidone molecules under alkaline conditions (pH >9.0) or prolonged reaction times (>24 hours). Intermediate CME (Imp-4) is a critical precursor, with its dimer (Imp-9) acting as a side product that may further react to form Imp-5. Process optimization involves controlling pH (6.5–7.5), limiting reaction duration (<18 hours), and introducing quenching agents to terminate unintended polymerization .
Q. What analytical techniques differentiate this compound from structurally related degradation products?
- Methodological Answer: High-resolution mass spectrometry (HRMS) and ion-pair HPLC-MS are used to distinguish Imp-5 from degradation products like N-Oxide Impurity (Imp-3) or Carbamate Impurity (Imp-7). HRMS confirms the molecular ion at m/z [M+H]+ 785.32 (theoretical: 785.31) for Imp-5, while fragmentation patterns reveal characteristic dimer-specific ions (e.g., m/z 392.15). For chromatographic separation, ion-pair HPLC with tetrabutylammonium phosphate buffer (pH 3.0) achieves baseline resolution (R >2.0) between Imp-5 and other impurities .
Advanced Research Questions
Q. How do forced degradation studies validate the stability-indicating capability of methods for this compound?
- Methodological Answer: Forced degradation under acidic (1M HCl, 60°C), alkaline (1M NaOH, 60°C), oxidative (3% H₂O₂), photolytic (1.2 million lux-hours), and thermal (105°C) conditions is performed to assess method robustness. The dimer impurity shows stability under photolytic and thermal stress but increases by 12–15% under oxidative conditions. Method specificity is confirmed by the absence of co-eluting peaks in degraded samples, with mass balance (98–102%) ensuring no interference from degradation products .
Q. What are the pharmacokinetic implications of this compound in CYP2D6 poor metabolizers?
- Methodological Answer: In vitro studies using human liver microsomes indicate that Imp-5 does not inhibit CYP2D6 at concentrations ≤10 µM. However, in CYP2D6 poor metabolizers (PMs), elevated Iloperidone exposure (AUC ↑47%) may indirectly amplify dimer impurity levels due to reduced clearance of the parent drug. Pharmacokinetic modeling suggests PMs exhibit a 1.3-fold increase in Imp-5 accumulation compared to extensive metabolizers, necessitating impurity monitoring in patient subpopulations with genetic polymorphisms .
Q. How are elemental impurities controlled during the synthesis of this compound?
- Methodological Answer: Inductively coupled plasma mass spectrometry (ICP-MS) is employed per USP <232> and ICH Q3D guidelines to quantify elemental impurities (e.g., Pd, Ni) introduced via catalysts or raw materials. For Imp-5, palladium residues from Heck coupling steps are controlled to ≤10 ppm using chelating agents like ethylenediaminetetraacetic acid (EDTA) during purification. Validation includes spike-and-recovery experiments (90–110% recovery) and cross-correlation with atomic absorption spectroscopy (AAS) .
Q. What regulatory strategies justify higher acceptance criteria for this compound in non-clinical studies?
- Methodological Answer: Per ICH S9, non-clinical studies may adopt higher impurity thresholds (≤1.5%) if genotoxicity studies (Ames test, chromosomal aberration assay) confirm Imp-5 is non-mutagenic at 5000 µg/plate. A risk-based approach involves comparative impurity profiling against reference batches and toxicokinetic data showing no adverse effects at 50× the clinical dose. Documentation must include batch-specific impurity data and justification for relaxed limits in early-phase trials .
Data Analysis and Contradiction Resolution
Q. How to resolve discrepancies in dimer impurity levels between HPLC and LC-MS methods?
- Methodological Answer: Discrepancies often arise from ion suppression in LC-MS or UV detector saturation in HPLC. To reconcile
Q. What statistical approaches validate batch-to-batch consistency in dimer impurity levels?
- Methodological Answer: Multivariate analysis (e.g., PCA) of impurity profiles from ≥10 batches identifies outliers. Acceptance criteria include ≤2.0% RSD for Imp-5 and a 95% confidence interval for mean impurity levels (±0.15%). For small batches (n=3), non-parametric tests (e.g., Kruskal-Wallis) compare median impurity concentrations, with p >0.05 indicating consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
